molecular formula C7H10N2O2 B1331667 (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 96193-26-9

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No. B1331667
CAS RN: 96193-26-9
M. Wt: 154.17 g/mol
InChI Key: OWOHLURDBZHNGG-RXMQYKEDSA-N
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Description

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a heterocyclic compound that is part of a broader class of pyrrolopyrazine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The synthesis and properties of these compounds have been explored in various studies, which have provided insights into their chemical behavior and potential uses.

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives can be achieved through different methods. One approach involves the Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles, which can yield pyrazine-2-carboxylates under specific conditions . Another method described involves a two-step protocol starting with a three-component coupling reaction followed by an intramolecular 1,3-dipolar cycloaddition to produce hexahydropyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazines . Additionally, the synthesis of perhydropyrrolo[1,2-a]pyrazine-1,4-diones and their sulfur analogues has been achieved by ring-enlargement of N-(2H-azirin-3-yl)-L-prolinates . The synthesis of diastereomers of perhydropyrrolo[1,2-a]pyrazine-1,3-diones has also been reported, with variations in reaction conditions affecting the diastereomeric ratios .

Molecular Structure Analysis

The molecular structures of pyrrolopyrazine derivatives have been elucidated using various analytical techniques. X-ray crystallography has been employed to determine the structures of sulfur-analogue derivatives . Additionally, the structures of diastereomers of perhydropyrrolo[1,2-a]pyrazine-1,3-diones have been confirmed through GC/MS, HRMS, HPLC, XRD, and NMR investigations .

Chemical Reactions Analysis

Pyrrolopyrazine derivatives can undergo various chemical reactions, including cyclization and dipolar cycloaddition, to form complex heterocyclic structures . The influence of catalysts, such as Rh(II) and AuBr3, and reaction conditions on the product distribution and diastereoselectivity has been studied, providing insights into the reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrazine derivatives are influenced by their molecular structure. For instance, the introduction of various substituents can lead to the formation of fluorophores with strong blue fluorescence, high quantum yields, and large Stokes shifts . The optical properties of these compounds are directly related to their structure, and they have been found to exhibit two-photon absorption, which is significant for materials with limited conjugation .

Scientific Research Applications

Algicidal Compounds

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been identified as an algicidal compound. In a study by Li, Geng, and Yang (2014), this compound was produced by Bacillus sp. and demonstrated significant algicidal activity against Microcystis aeruginosa, a common cyanobacterial bloom species in freshwater ecosystems. The study highlights its potential utility in controlling cyanobacterial blooms in aquatic environments (Li, Geng, & Yang, 2014).

Antimicrobial and Cytotoxic Activities

A study by Sobolevskaya et al. (2008) discovered a compound similar to (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, which exhibited cytotoxic activity against sea urchin embryos. This suggests potential applications in studying cell development and in drug discovery for cancer treatment (Sobolevskaya et al., 2008).

Bioactive Metabolites in Marine Bacteria

Research by Yue-hu (2007) revealed that a variety of compounds, including hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, were isolated from marine bacteria Bacillus sp. These findings are significant for the exploration of new bioactive substances from marine sources with potential pharmaceutical applications (Yue-hu, 2007).

Antibiofilm Effects

The compound has been studied for its antibiofilm effects. Rajivgandhi et al. (2018) identified its effectiveness against biofilm-forming Gram-negative bacteria, which are often implicated in urinary tract infections. This suggests a potential application in treating bacterial infections resistant to conventional treatments (Rajivgandhi et al., 2018).

Synthesis and Structural Studies

The synthesis of perhydropyrrolo[1,2-a]pyrazine-1,4-diones and their sulfur analogues has been explored by Budzowski, Linden, and Heimgartner (2004). These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Budzowski, Linden, & Heimgartner, 2004).

Safety And Hazards

While specific safety and hazard information for “®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOHLURDBZHNGG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)NCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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